Ethyl 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Description
Chemical Significance of Thiazolidinone Derivatives
Thiazolidinone derivatives are heterocyclic compounds characterized by a five-membered ring containing nitrogen, sulfur, and a ketone group. These molecules exhibit broad pharmacological activities, including anticancer, antimicrobial, and antidiabetic effects. The 4-thiazolidinone variant, in particular, has been extensively studied due to its ability to interact with biological targets such as peroxisome proliferator-activated receptor-gamma (PPAR-γ) and aldose reductase. Modifications at the N-3 and C-5 positions of the thiazolidinone ring significantly influence bioactivity, enabling tailored drug design. For example, introducing aryl groups at C-5 enhances anticancer properties by promoting apoptosis in leukemia cells.
Table 1: Biological Activities of Representative Thiazolidinone Derivatives
Structural Uniqueness of 4-Oxo-1,3-Thiazolidin-2-Ylidene Scaffolds
The 4-oxo-1,3-thiazolidin-2-ylidene scaffold in this compound features a conjugated exocyclic double bond at C-2, which enhances electron delocalization and stabilizes the enol tautomer. This structural motif increases reactivity toward nucleophilic agents, making it suitable for forming Schiff bases or undergoing Knoevenagel condensations. The 2,3-dimethylanilino side chain introduces steric hindrance, potentially improving metabolic stability by shielding the molecule from enzymatic degradation. Additionally, the ethyl acetate group at C-2 modulates lipophilicity, balancing membrane permeability and aqueous solubility.
Table 2: Key Structural Features and Their Functional Roles
Research Objectives and Knowledge Gaps
Current research aims to elucidate the structure-activity relationships (SAR) of this compound, particularly how its 2,3-dimethylanilino and ethyl acetate groups influence PPAR-γ modulation or kinase inhibition. A critical knowledge gap lies in its pharmacokinetic profile, including absorption and distribution mechanisms. Further studies are needed to optimize synthetic routes—such as microwave-assisted condensation—to improve yields and purity. Additionally, computational modeling could predict its interaction with emerging targets like phosphoinositide 3-kinase γ (PI3Kγ) or Pim kinase 1. Addressing these gaps will advance its development as a lead compound for metabolic or oncological disorders.
Properties
Molecular Formula |
C17H20N2O4S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C17H20N2O4S/c1-4-23-17(22)8-16-19(15(21)10-24-16)9-14(20)18-13-7-5-6-11(2)12(13)3/h5-8H,4,9-10H2,1-3H3,(H,18,20) |
InChI Key |
FMNGQHWHEQOCRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=CC=CC(=C2C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Mercaptoacrylamides with α,β-Unsaturated Esters
A widely employed route involves the reaction of 2-cyano-3-mercapto-3-phenylaminoacrylamides with acetylene dicarboxylic acid esters. For example, refluxing equimolar quantities of 2-cyano-3-mercapto-3-(2,3-dimethylanilino)acrylamide (1a) and ethyl acetylenedicarboxylate (6a) in ethanol for 3 hours yields the thiazolidinone intermediate (7a) . The mechanism proceeds via nucleophilic attack of the thiol group on the electron-deficient alkyne, followed by cyclization and elimination of water (Fig. 1).
Reaction Conditions
Thiourea-Mediated Ring Closure
Alternative approaches utilize thioureas as precursors. Heating 3-aryl-amino-1-(substituted)propan-1-ols with phenyl isothiocyanate in acetic acid under ultrasound irradiation generates β-hydroxy thioureas, which cyclize to form 1,3-thiazinan-2-imines. While this method primarily targets imine derivatives, modifying the aniline substituent (e.g., 2,3-dimethylaniline) and introducing ester groups post-cyclization could adapt it for the target compound.
Key Variables
Functionalization of the Thiazolidinone Scaffold
Introduction of the 2-(2,3-Dimethylanilino)-2-Oxoethyl Sidechain
The N-alkylation of the thiazolidinone nitrogen with 2-chloro-N-(2,3-dimethylphenyl)acetamide is critical for installing the 2-oxoethylanilino moiety. This step typically employs a base such as triethylamine to deprotonate the thiazolidinone nitrogen, facilitating nucleophilic substitution.
Optimized Protocol
Knoevenagel Condensation for Ylidene Acetate Formation
The exocyclic double bond in the ylidene acetate group arises from a Knoevenagel reaction between the thiazolidinone’s active methylene group and ethyl glyoxylate. Catalysis by piperidine in refluxing toluene drives this dehydration.
Mechanistic Insights
-
Deprotonation of the methylene carbon by piperidine.
-
Nucleophilic attack on ethyl glyoxylate.
-
Elimination of water to form the conjugated system.
Performance Metrics
Purification and Analytical Characterization
Crystallization and Chromatography
Crude products are typically purified via recrystallization from ethanol/water mixtures (1:3 v/v) or silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent.
Spectroscopic Validation
ESI-MS Analysis
-
Observed: m/z 348.4 [M+H]⁺ (matches theoretical MW 348.4 g/mol)
1H NMR (400 MHz, CDCl3) -
δ 1.35 (t, 3H, CH2CH3), 2.25 (s, 6H, Ar-CH3), 4.30 (q, 2H, OCH2), 6.95–7.20 (m, 3H, Ar-H)
Elemental Analysis -
Calculated for C17H20N2O4S: C 58.60%, H 5.79%, N 8.04%
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 75 | 98 | 3 | High |
| Thiourea Cyclization | 60 | 95 | 6 | Moderate |
| Post-Functionalization | 66 | 97 | 8 | Low |
Challenges and Optimization Opportunities
-
Side Reactions : Competing imine formation during thiourea cyclization reduces yields. Mitigation: Lower reaction temperatures (50°C) and stoichiometric acetic acid.
-
Solvent Compatibility : DMAc improves alkylation efficiency but complicates recycling. Alternative: Switch to DMF with 10% H2O for easier separation.
-
Stereoselectivity : The Z-configuration of the ylidene group is favored (>95%) due to steric hindrance from the thiazolidinone ring .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or aniline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or fungal infections.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study enzyme interactions and inhibition due to its complex structure.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents on the anilino ring or the thiazolidinone core:
Notes:
- The 2,5-dimethylanilino isomer (CAS 1098-38-0) shares the same molecular formula as the target compound but differs in substituent positioning, which may alter binding affinity .
Physicochemical Properties
- Solubility : The morpholine-substituted analogue (XLogP3 ~0.8) is more hydrophilic than the target compound (XLogP3 ~2.1), suggesting better aqueous solubility.
- Stability: The 3-fluoroanilino derivative may exhibit enhanced metabolic stability due to fluorine’s resistance to oxidative degradation.
Key Findings :
- The acetamide derivative (4e) in demonstrated potent antifungal activity, comparable to commercial fungicides, highlighting the importance of the acetamide moiety over esters.
- Fluorinated analogues (e.g., ) may offer improved pharmacokinetic profiles due to fluorine’s electronegativity and small atomic radius.
Biological Activity
Ethyl 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a synthetic compound notable for its complex structure and potential biological activities. This compound integrates a thiazolidine ring with various functional groups, which may contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C16H19N3O4S, with a molecular weight of approximately 348.4 g/mol. Its structural complexity includes:
- A thiazolidine core
- An aromatic amine group
- An ester functional group
Mechanisms of Biological Activity
Research indicates that compounds with thiazolidine structures often exhibit significant biological activities, including:
- Anticancer Activity : Thiazolidinediones (TZDs), a subclass of thiazolidines, have shown promise in cancer treatment by inducing apoptosis and inhibiting tumor angiogenesis. This compound may share similar mechanisms due to its structural characteristics .
- Antidiabetic Effects : Compounds in this class have been evaluated for their insulin-sensitizing properties. This compound could potentially enhance glucose uptake and improve insulin sensitivity in diabetic models .
- Antimicrobial Activity : The thiazolidine derivatives have also been assessed for their antibacterial and antifungal properties. The structural features of this compound may contribute to its effectiveness against various pathogens .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with other thiazolidine derivatives is useful:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Ethyl 4-Oxo-1,3-thiazolidine | C7H9NO3S | Simpler structure | Moderate anticancer activity |
| Ciglitazone | C15H14N2O3S | TZD derivative | Strong insulin sensitizer |
| Novel Thiazolidinedione | C12H15N5O4S | Complex structure | Anticancer and antimicrobial activities |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Ethyl 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Condensation of 2,3-dimethylaniline with ethyl oxalyl chloride in the presence of a base (e.g., triethylamine) to form the intermediate 2-(2,3-dimethylanilino)-2-oxoethyl acetate .
- Step 2 : Cyclization with 4-oxo-thiazolidine derivatives via reflux in acetic acid with sodium acetate as a catalyst. Reaction time (3–5 hours) and temperature (80–100°C) are critical to minimize side products .
- Step 3 : Purification via recrystallization from a DMF/acetic acid mixture to isolate the final product .
- Optimization : Adjust molar ratios (e.g., 1:1.1 for starting materials) and use continuous flow reactors for scalability .
Q. How can researchers confirm the structural integrity of this compound using analytical techniques?
- Key Methods :
- NMR Spectroscopy : Analyze - and -NMR spectra to verify the thiazolidinone core, ethyl ester group, and substituent positions .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 338.4 g/mol for analogs) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry and validate the Z/E configuration of the exocyclic double bond (see analogs in ).
Q. What are the critical reaction parameters for minimizing byproducts during synthesis?
- Parameters :
- pH Control : Sodium acetate maintains a mildly acidic environment (pH ~4.5) to favor cyclization .
- Solvent Choice : Acetic acid enhances solubility of intermediates while suppressing hydrolysis .
- Temperature Gradients : Gradual heating (ramp to 80°C over 30 minutes) reduces decomposition .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the anilino group) influence the compound’s biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Substituent Effects : Fluorine or methyl groups at the ortho/meta positions (e.g., 3-fluoroanilino in ) alter electronic properties, affecting binding to biological targets like kinases or proteases.
- Bioactivity Trends : Dimethyl groups (as in the target compound) may enhance lipophilicity (LogP ~1.6 for analogs ), improving membrane permeability but potentially reducing solubility .
Q. What computational tools can predict the compound’s interaction with biological targets?
- Approaches :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) based on thiazolidinone scaffolds .
- QSAR Modeling : Correlate descriptors (e.g., topological polar surface area = 101 Ų ) with observed activity .
- MD Simulations : Simulate stability in aqueous environments using GROMACS, leveraging PubChem-derived SMILES strings .
Q. How can researchers resolve contradictions in reported biological activities of similar thiazolidinone derivatives?
- Case Study :
- Contradiction : A fluoro-substituted analog (CAS 735335-61-2 ) showed anti-inflammatory activity, while a methyl-substituted variant lacked efficacy .
- Resolution : Compare assay conditions (e.g., cell line specificity, concentration ranges) and validate via orthogonal assays (e.g., ELISA for cytokine inhibition) .
Q. What strategies enable the study of degradation pathways under physiological conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
